molecular formula C17H16N4O2S B5653062 ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B5653062
M. Wt: 340.4 g/mol
InChI Key: VWVPLIUTRRNSOI-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, which includes a phenyl group, a pyridinyl group, and a sulfanyl acetate moiety, makes it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

The compound ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to interact with α-syn, a protein that is involved in the pathogenesis of Parkinson’s disease . The nature of this interaction involves the prevention of the fibrillization process of α-syn, which leads to the formation of amyloid aggregates . These aggregates are a common pathological hallmark in Parkinson’s disease patients .

Cellular Effects

In terms of cellular effects, ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (MPTP) .

Molecular Mechanism

It is known that the compound can prevent the fibrillization of α-syn, suggesting that it may interact with this protein at the molecular level . This could involve binding interactions with α-syn, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been shown to prevent the neurodegeneration caused by MPTP, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of ethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate in animal models have not been extensively studied. The compound has been shown to prevent neurodegeneration caused by MPTP, suggesting that it may have a dose-dependent effect .

Metabolic Pathways

Given its interaction with α-syn, it is possible that it may be involved in pathways related to protein aggregation and neurodegeneration .

Transport and Distribution

Given its interaction with α-syn, it is possible that it may be transported to areas of the cell where this protein is present .

Subcellular Localization

Given its interaction with α-syn, it is possible that it may be localized to areas of the cell where this protein is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced via nucleophilic substitution reactions using corresponding halides.

    Attachment of the Sulfanyl Acetate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other triazole derivatives:

    Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate: Similar structure but with a propanoate group instead of acetate.

    Mthis compound: Similar structure but with a methyl group instead of ethyl.

    Ethyl 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate: Similar structure but with a butanoate group instead of acetate.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-23-15(22)12-24-17-20-19-16(13-8-10-18-11-9-13)21(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPLIUTRRNSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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